N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole moiety and a methanesulfonyl group. Its molecular formula is C₂₆H₂₅N₃O₄S₂, with a molecular weight of 507.62 g/mol . The compound’s structure includes a 1,3-benzothiazole ring linked to a 3-hydroxyphenyl group, which is further substituted with a 3-methanesulfonylbenzamide moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(26,27)15-6-4-5-13(11-15)20(25)22-14-9-10-16(18(24)12-14)21-23-17-7-2-3-8-19(17)28-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWVEYVPLLTGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide involves several steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antibacterial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting essential biological pathways . For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1 . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its 3-methanesulfonylbenzamide group and benzothiazole core. Below is a comparison with key analogues:
Key Observations :
- Benzothiazole vs. Piperazine/Phenoxy: The benzothiazole core distinguishes the target from piperazine-containing analogues (e.g., 11e), which prioritize hydrogen-bonding interactions . Phenoxy substituents (e.g., in 11e) increase lipophilicity compared to sulfonyl groups .
Physicochemical Properties
- Melting Points: Phenoxy derivatives (e.g., 11e, 11f) exhibit melting points between 110–165°C, influenced by substituent polarity . The target compound’s melting point is unreported but expected to differ due to its sulfonyl group.
- Solubility: The methanesulfonyl group in the target compound may improve aqueous solubility compared to bulkier sulfonyl or lipophilic phenoxy groups .
Spectroscopic Characterization
All compounds (target included) are characterized via ¹H/¹³C NMR, IR, and mass spectrometry . BA99385 and piperazine analogues () also employ X-ray crystallography for structural confirmation, a method widely supported by SHELX software () .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of benzothiazole derivatives with hydroxyphenyl and methanesulfonyl groups. The synthesis typically involves:
- Formation of Benzothiazole Derivative : Starting from 2-aminobenzenethiol and appropriate aldehydes or ketones.
- Hydroxylation : Introduction of a hydroxyl group at the 3-position of the phenyl ring.
- Sulfonamide Formation : Reaction with methanesulfonyl chloride to yield the final product.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231.
- Cytotoxicity Results : The compound demonstrated IC50 values ranging from 0.24 to 0.92 µM, indicating potent antiproliferative activity .
The mechanism by which this compound exerts its biological effects is primarily through the activation of procaspase-3, a key player in apoptosis:
- Procaspase-3 Activation : The compound was found to activate procaspase-3 with an EC50 value of 0.31 µM, suggesting a mechanism that promotes programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have provided insights into how modifications to the compound influence its biological activity:
- Critical Moieties : The presence of the phenolic hydroxyl group and specific substitutions on the benzothiazole ring were identified as critical for enhancing antitumor activity.
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at strategic positions on the benzothiazole moiety significantly improved the cytotoxic profile .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | NCI-H226 | 0.24 | Procaspase-3 activation |
| SK-N-SH | 0.92 | Procaspase-3 activation | |
| HT29 | 0.60 | Procaspase-3 activation | |
| MKN-45 | 0.80 | Procaspase-3 activation | |
| MDA-MB-231 | 0.75 | Procaspase-3 activation |
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Properties : A study demonstrated that compounds similar to this compound showed significant tumor regression in animal models when administered at therapeutic doses .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups, reinforcing its potential as a therapeutic agent .
Q & A
Q. How can researchers optimize the synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide?
- Methodological Answer : The synthesis involves multi-step routes, including condensation of benzothiazole precursors with activated sulfonylbenzamide intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reactivity and solubility .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Chromatography (silica gel) or recrystallization is critical for isolating high-purity products (>95%) .
Example protocol: A 12-hour reaction under nitrogen at 70°C in DMF, followed by column chromatography (ethyl acetate/hexane, 3:7), yields ~65% .
Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and sulfonyl/amide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 391.4 [M+H]) .
- IR Spectroscopy : Peaks at ~3300 cm (O–H stretch) and ~1350 cm (S=O stretch) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Methodological Answer : SAR analysis involves systematic substitution of functional groups and evaluation of bioactivity. For example:
| Substituent Position | Functional Group | Impact on Activity |
|---|---|---|
| Benzothiazole C-2 | Methanesulfonyl | Enhances target binding via hydrophobic interactions |
| Phenyl C-3 | Hydroxyl | Improves solubility and H-bond donor capacity |
| Comparative assays (e.g., enzyme inhibition or receptor binding) are used to rank derivatives. Computational tools like molecular docking (AutoDock Vina) predict binding modes to targets like κ-opioid receptors . |
Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?
- Methodological Answer :
- [35S]GTPγS Binding Assays : Quantify G-protein coupling efficiency to receptors (e.g., κ-opioid receptors) to assess antagonist potency (IC values) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) for target-ligand interactions .
- Fluorescence Polarization : Detects competitive displacement of fluorescent probes in enzyme active sites .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
- Methodological Answer : Discrepancies in activity (e.g., varying IC values across studies) may arise from polymorphic crystal forms or solvate differences. Techniques include:
- Single-crystal X-ray diffraction : SHELX software refines structures to confirm hydrogen-bonding networks and π-stacking interactions critical for activity .
- Powder XRD : Identifies polymorphs affecting solubility and bioavailability .
Q. What strategies improve the compound’s stability under experimental conditions?
- Methodological Answer :
- pH buffering : Stability is maintained at pH 6–8 (avoiding hydrolysis of sulfonamide groups) .
- Temperature control : Storage at –20°C in anhydrous DMSO prevents degradation .
- Light protection : Amber vials reduce photooxidation of the benzothiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
